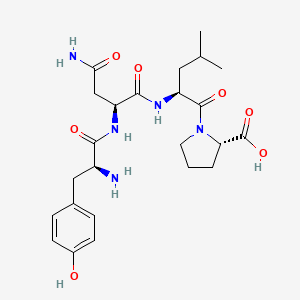

L-Tyrosyl-L-asparaginyl-L-leucyl-L-proline

Description

Significance of Short Peptides in Biological Regulation

Short peptides, typically consisting of two to ten amino acid residues, are crucial signaling molecules in a wide range of physiological processes. They can act as hormones, neurotransmitters, and enzyme modulators, influencing everything from cellular communication to immune responses. Their small size often allows for high specificity in binding to cellular receptors, initiating downstream signaling cascades that regulate complex biological functions. This specificity, combined with their typically short half-life, enables precise and transient control over cellular activities.

Overview of Tetrapeptide Research Landscape

Tetrapeptides, as a class of short peptides, are a significant focus of biochemical and pharmacological research. Their relatively simple structure makes them amenable to chemical synthesis and modification, allowing scientists to explore structure-activity relationships. watsonbio.com Research has uncovered tetrapeptides with a diverse array of biological activities, including antimicrobial, antioxidant, and antihypertensive properties. For instance, specific tetrapeptide sequences have been investigated for their potential as therapeutic agents in areas such as cancer and neurodegenerative diseases. The study of both linear and cyclic tetrapeptides continues to be a vibrant area of research, with new functionalities and applications being regularly discovered. researchgate.net

Contextualization within Peptide Chemistry and Biology

The chemical identity of L-Tyrosyl-L-asparaginyl-L-leucyl-L-proline is defined by the properties of its constituent amino acids. The sequence begins with L-Tyrosine, an aromatic amino acid that is a precursor to important neurotransmitters like dopamine (B1211576) and norepinephrine, as well as thyroid hormones. creative-peptides.comsynergiashop.com This suggests a potential role for the tetrapeptide in neurological or endocrine signaling pathways.

Following Tyrosine is L-Asparagine, a polar amino acid that plays a structural role in proteins by forming hydrogen bonds and is a key site for N-linked glycosylation, a critical modification for protein folding and function. wikipedia.orgcreative-peptides.com L-Leucine, a branched-chain amino acid (BCAA), is known to be a key regulator of protein and energy metabolism. researchgate.netnih.gov It can stimulate protein synthesis and influence glucose homeostasis. researchgate.netnih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

915224-24-7 |

|---|---|

Molecular Formula |

C24H35N5O7 |

Molecular Weight |

505.6 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C24H35N5O7/c1-13(2)10-18(23(34)29-9-3-4-19(29)24(35)36)28-22(33)17(12-20(26)31)27-21(32)16(25)11-14-5-7-15(30)8-6-14/h5-8,13,16-19,30H,3-4,9-12,25H2,1-2H3,(H2,26,31)(H,27,32)(H,28,33)(H,35,36)/t16-,17-,18-,19-/m0/s1 |

InChI Key |

LVXZBINUTXCRJI-VJANTYMQSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of L Tyrosyl L Asparaginyl L Leucyl L Proline

Solution-Phase Peptide Synthesis Approaches

Solution-phase peptide synthesis (SolPS), where reactions are carried out in a homogeneous solution, predates SPPS and remains a valuable technique, especially for large-scale synthesis of shorter peptides. rsc.org

The mixed anhydride (B1165640) method is a classic, rapid, and cost-effective technique for forming peptide bonds in solution. highfine.comthieme-connect.de The procedure involves two main steps:

Activation : The N-protected amino acid is reacted with an alkyl chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine base at a low temperature (e.g., -15°C). thieme-connect.decdnsciencepub.com This forms a highly reactive mixed carbonic acid anhydride.

Coupling : The amino component (an amino acid ester or a peptide ester) is added to the solution, where it nucleophilically attacks the activated carbonyl of the amino acid, forming the peptide bond.

Careful control of reaction conditions is necessary to minimize side reactions. Urethane (B1682113) formation and racemization are the primary concerns. cdnsciencepub.comcdnsciencepub.com The choice of tertiary amine and solvent significantly impacts the outcome. For instance, using N-methylmorpholine or N-methylpiperidine as the base generally leads to less racemization and urethane by-product compared to triethylamine. cdnsciencepub.comcdnsciencepub.com Performing the reaction at low temperatures is also critical to maintain the stability of the anhydride and the stereochemical integrity of the amino acids. cdnsciencepub.com

Table 3: Effect of Base/Solvent on Urethane Formation in Mixed Anhydride Method

| Base | Solvent | Urethane Formation | Racemization | Reference |

|---|---|---|---|---|

| N-Methylpiperidine | Dichloromethane (DCM) | Minimized | Low in THF | cdnsciencepub.com, cdnsciencepub.com |

| N-Methylmorpholine | Tetrahydrofuran (THF) | Good minimization | Low in THF | cdnsciencepub.com, cdnsciencepub.com |

| Triethylamine | Dichloromethane (DCM) | Particularly high | Higher in halogenated solvents | cdnsciencepub.com, cdnsciencepub.com |

Besides the mixed anhydride method, other coupling reagents are widely used in solution-phase synthesis to build the Tyr-Asn-Leu-Pro sequence. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), are frequently used to activate the carboxyl group. jpt.com To mitigate the risk of racemization and the formation of N-acylurea by-products, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are almost always included in the reaction mixture. creative-peptides.com

More modern and "greener" reagents have also been adapted for solution-phase synthesis. Propylphosphonic anhydride (T3P®), for example, is an efficient coupling reagent that promotes rapid and complete peptide bond formation at room temperature, with water-soluble by-products that are easily removed. rsc.org These alternative methods provide a versatile toolkit for chemists to assemble peptide fragments or the entire Tyr-Asn-Leu-Pro sequence in solution, often with high purity and yield.

Chemoenzymatic and Biocatalytic Synthesis Routes for L-Tyrosyl-L-asparaginyl-L-leucyl-L-proline

Chemoenzymatic peptide synthesis (CEPS) leverages the high specificity and mild operating conditions of enzymes to catalyze peptide bond formation. nih.gov This approach offers significant advantages, including the virtual elimination of racemization and the reduction of complex protection/deprotection steps. nih.govnih.gov

Hydrolase enzymes, such as lipases and proteases (e.g., papain, subtilisin), can be used in reverse, catalyzing aminolysis instead of hydrolysis under specific conditions. nih.govresearchgate.net For the synthesis of Tyr-Asn-Leu-Pro, a potential strategy would involve the enzymatic ligation of protected dipeptide fragments. For example, a C-terminally activated ester of a protected Tyr-Asn fragment could be ligated with a Leu-Pro-ester fragment using a suitable peptiligase enzyme. youtube.com

The success of this method hinges on several factors, including the choice of enzyme, substrate specificity, pH, temperature, and the use of organic co-solvents to shift the reaction equilibrium towards synthesis rather than hydrolysis. nih.gov While not as broadly applied as chemical synthesis, chemoenzymatic routes represent a powerful and sustainable alternative for producing peptides like this compound with high stereochemical purity.

Analytical Characterization Techniques for Synthetic Validation

The validation of a synthesized peptide's identity, purity, and structure is a critical step. While general principles of analytical techniques apply, specific data for this compound is not available. The following sections describe the application of these techniques in the context of peptide analysis.

High-Resolution Mass Spectrometry for Sequence Confirmation

High-resolution mass spectrometry (HRMS) is a fundamental tool for confirming the successful synthesis of a peptide by providing a highly accurate mass measurement of the parent ion, which can be used to verify its elemental composition. For the tetrapeptide this compound, the theoretical monoisotopic mass would be calculated based on its chemical formula, C₂₄H₃₅N₅O₇. Subsequent fragmentation analysis using techniques like tandem mass spectrometry (MS/MS) would be employed to confirm the amino acid sequence. This involves the characteristic cleavage of peptide bonds to produce b- and y-ions, and the resulting fragmentation pattern serves as a fingerprint for the peptide's sequence. The 'proline effect' in mass spectrometry often leads to preferential fragmentation at the N-terminal side of the proline residue, which would be an expected characteristic in the MS/MS spectrum of this peptide. nih.govnih.govresearchgate.net

A search for specific HRMS data for this compound did not yield any documented experimental values or spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and conformational dynamics of peptides in solution. For this compound, a combination of one-dimensional (¹H) and two-dimensional NMR experiments (such as COSY, TOCSY, and NOESY) would be utilized to assign the proton and carbon signals for each amino acid residue.

The presence of the proline residue is of particular interest in NMR studies due to the cis-trans isomerization of the peptide bond preceding it, which can lead to the appearance of two distinct sets of signals for the residues involved. nih.govnih.gov The chemical shifts of the α-protons and the side-chain protons would provide information about the local chemical environment and the secondary structure of the peptide.

No specific NMR spectral data or detailed structural studies for this compound were found in the available literature.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for both the purification of the synthesized peptide and the assessment of its purity. Reversed-phase HPLC (RP-HPLC) is the most common method for peptide analysis, separating the target peptide from impurities based on hydrophobicity. thermofisher.com

For this compound, a gradient of increasing organic solvent (like acetonitrile) in a water-based mobile phase containing an ion-pairing agent (like trifluoroacetic acid) would be used to elute the peptide from a C18 column. The purity would be determined by integrating the area of the main peak in the chromatogram relative to the total area of all peaks. While general HPLC methods for peptides are well-established, specific chromatograms or optimized purification protocols for this particular tetrapeptide are not documented in the searched results. researchgate.net

Molecular Interactions and Biochemical Activities of L Tyrosyl L Asparaginyl L Leucyl L Proline

Ligand-Receptor Binding and Recognition Mechanisms

Investigation of Specific Receptor Targets for L-Tyrosyl-L-asparaginyl-L-leucyl-L-proline

There is no available scientific literature that identifies or investigates specific receptor targets for the tetrapeptide this compound.

Kinetics and Thermodynamics of Binding Interactions

No data from kinetic or thermodynamic studies, such as binding affinity (K_d), association (K_a), or dissociation (K_off) constants, for the interaction of this compound with any biological target have been published.

Protein-Peptide Interaction Dynamics

Identification of Interacting Protein Partners and Complexes

Specific protein partners that bind to or form complexes with this compound have not been identified in the reviewed scientific literature.

Functional Consequences of this compound Binding to Proteins

Without identification of interacting protein partners, there is no information on the functional consequences of such binding.

Modulation of Cellular Signaling Pathways

There are no studies available that describe the modulation of any cellular signaling pathways by this compound. Research on a malaria vaccine mentions a fusion protein designated "yNLP-PvCSPCT," but the "yNLP" component is not defined as this specific tetrapeptide, and the study focuses on the immunological effects of the entire fusion protein adjuvanted with Poly I:C, not the signaling of an isolated peptide. nih.govresearchgate.net

Impact on Mitogen-Activated Protein Kinase (MAPK) Cascades

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial mediators of cellular responses to a wide array of external stimuli, translating these signals into changes in gene expression, cell proliferation, differentiation, and apoptosis. The MAPK cascades are typically organized as a three-tiered module comprising a MAPK kinase kinase (MAPKKK), a MAPK kinase (MAPKK), and a MAPK. nih.gov The activation of these kinases occurs through a sequential phosphorylation cascade. nih.gov

While direct studies on the effect of this compound on MAPK pathways are not available, the constituent amino acids can indirectly influence these cascades. For instance, cellular stress, to which amino acid availability is intrinsically linked, is a known activator of certain MAPK pathways, such as the JNK and p38 MAPK pathways. The amino acid components of the tetrapeptide could potentially modulate these stress-activated pathways.

| Component Amino Acid | Potential Influence on MAPK Cascades |

| L-Tyrosine | As a precursor for catecholamines, tyrosine metabolism can influence signaling pathways that are modulated by these hormones, which can, in turn, crosstalk with MAPK pathways. |

| L-Asparagine | Asparagine availability is linked to cellular homeostasis, and its deprivation can be a form of cellular stress, potentially activating stress-responsive MAPK pathways. |

| L-Leucine | Leucine (B10760876) is a critical regulator of cell growth and proliferation, processes that are heavily dependent on MAPK signaling. |

| L-Proline | Proline metabolism is interconnected with cellular redox status, and oxidative stress is a potent activator of MAPK cascades. nih.gov |

Regulation of Mammalian Target of Rapamycin (B549165) Complex 1 (mTORC1) Signaling

The mammalian Target of Rapamycin Complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism, responding to a variety of environmental cues, including nutrients, growth factors, and cellular energy levels. Amino acids are potent activators of mTORC1 signaling. The activation of mTORC1 by amino acids is a complex, two-step process involving priming and activation. nih.gov

L-Leucine, a key component of the tetrapeptide, is a primary activating amino acid for mTORC1. nih.gov It signals to mTORC1 through a mechanism that can involve the leucyl-tRNA synthetase (LeuRS) acting as a direct sensor for leucine. nih.gov The presence of leucine leads to the activation of the Rag GTPases, which are essential for the translocation of mTORC1 to the lysosomal surface, a critical step for its activation. nih.gov The other amino acids in the tetrapeptide, L-asparagine and L-proline, belong to the group of priming amino acids, which are necessary to sensitize mTORC1 for subsequent activation by leucine. nih.gov Therefore, the tetrapeptide this compound contains both priming (asparagine, proline) and activating (leucine) components, suggesting a potential role in robustly stimulating mTORC1 activity.

| Component Amino Acid | Role in mTORC1 Signaling |

| L-Leucine | A potent activating amino acid for mTORC1. nih.gov |

| L-Asparagine | A priming amino acid that sensitizes mTORC1 for activation. nih.gov |

| L-Proline | A priming amino acid that contributes to the activation of mTORC1. nih.gov |

| L-Tyrosine | While not a primary regulator, its metabolism can influence the overall cellular environment that impacts mTORC1 signaling. |

Crosstalk with the Integrated Stress Response (ISR) Pathway

The Integrated Stress Response (ISR) is a conserved signaling pathway that cells activate in response to a variety of stress conditions, including amino acid deprivation, viral infection, and endoplasmic reticulum (ER) stress. A central event in the ISR is the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α), which leads to a global reduction in protein synthesis but also promotes the translation of specific mRNAs, such as that of the transcription factor ATF4. nih.gov

Recent studies have highlighted the role of specific amino acids in modulating the ISR. L-proline, in particular, has been identified as a key amino acid that is sensed by the ISR. nih.gov In certain contexts, the availability of extracellular L-proline can repress the ISR, which can influence cell fate decisions, such as cell competition. nih.govbiorxiv.org The presence of proline in the tetrapeptide suggests a potential interaction with the ISR. Furthermore, asparagine has also been shown to play a role in rescuing growth defects associated with ISR activation. biorxiv.org Given that the ISR is activated by amino acid deprivation, the proteolytic release of the constituent amino acids from the tetrapeptide could serve to alleviate this stress and consequently dampen ISR signaling.

| Component Amino Acid | Interaction with the ISR |

| L-Proline | Can repress the amino acid starvation response branch of the ISR. nih.govbiorxiv.org |

| L-Asparagine | Can contribute to the rescue of cellular growth defects under conditions of ISR activation. biorxiv.org |

| L-Leucine | Deprivation of leucine is a known activator of the ISR. |

| L-Tyrosine | Its role in ISR modulation is less direct but contributes to overall cellular amino acid homeostasis. |

Influence on Phosphoinositide 3-Kinase/Akt (PI3K-Akt) Pathway

The Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, growth, proliferation, and metabolism. It is often activated by growth factors and hormones and plays a significant role in protecting cells from apoptosis. nih.gov The activation of the PI3K-Akt pathway can lead to the phosphorylation of a cascade of downstream targets, ultimately influencing cellular function. nih.gov

While direct evidence of the tetrapeptide's influence on the PI3K-Akt pathway is lacking, the pathway is known to be interconnected with mTORC1 signaling. Growth factor-mediated activation of the PI3K-Akt pathway can lead to the activation of mTORC1. nih.gov Conversely, the nutrient-sensing arm of mTORC1, which is influenced by amino acids like leucine, can also modulate PI3K-Akt signaling. The presence of leucine in the tetrapeptide, a potent mTORC1 activator, suggests a potential for indirect crosstalk with the PI3K-Akt pathway. The activation of mTORC1 can lead to feedback inhibition of the PI3K-Akt pathway in some cellular contexts.

| Signaling Pathway | Interconnection with this compound Components |

| PI3K-Akt | Interacts with mTORC1 signaling, which is strongly influenced by the leucine component of the tetrapeptide. |

| mTORC1 | Directly activated by leucine and primed by asparagine and proline, all present in the tetrapeptide. nih.gov |

Enzymatic Interactions and Substrate/Inhibitor Profiling

Analysis of Proteolytic Degradation Mechanisms of this compound

The bioavailability and biological activity of the tetrapeptide this compound are contingent upon its stability and susceptibility to proteolytic degradation. The peptide bonds within the tetrapeptide can be cleaved by various proteases. The presence of a leucyl-tyrosine linkage is of particular interest, as this dipeptide sequence can be a substrate for certain proteases. For instance, pepsin has been shown to hydrolyze cyclic peptides that contain leucyl-tyrosine fragments. nih.gov

The spontaneous degradation of L-asparaginyl residues is another potential mechanism of degradation. researchgate.net Asparaginyl residues can undergo deamidation to form a succinimide (B58015) intermediate, which can then be hydrolyzed to form aspartyl or isoaspartyl residues. researchgate.net This non-enzymatic modification can alter the structure and function of the peptide.

| Degradation Mechanism | Description |

| Proteolytic Cleavage | The peptide bonds, particularly the leucyl-tyrosine linkage, can be targeted by proteases like pepsin. nih.gov |

| Asparagine Deamidation | The L-asparaginyl residue can undergo spontaneous, non-enzymatic degradation to form a succinimide intermediate. researchgate.net |

Modulation of Aminoacyl-tRNA Synthetase Activity

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that catalyze the attachment of specific amino acids to their cognate tRNAs, a critical step in protein synthesis. nih.gov Some aaRSs have also been shown to have non-canonical functions, including roles in cellular signaling. nih.gov

The individual amino acids of the tetrapeptide, once released through proteolysis, can interact with their respective aaRSs. Of particular note is the leucyl-tRNA synthetase (LeuRS), which, in addition to its canonical role in tRNA charging, acts as a sensor for leucine in the mTORC1 signaling pathway. nih.gov Similarly, tyrosyl-tRNA synthetase (TyrRS) specifically recognizes and activates tyrosine. nih.gov While the intact tetrapeptide is unlikely to be a direct substrate for these enzymes, its degradation products would directly engage with them. The modulation of aaRS activity is therefore an indirect consequence of the tetrapeptide's presence and degradation.

| Aminoacyl-tRNA Synthetase | Interacting Amino Acid from Tetrapeptide | Functional Relevance |

| Leucyl-tRNA Synthetase (LeuRS) | L-Leucine | Canonical role in protein synthesis and non-canonical role as a leucine sensor for mTORC1 activation. nih.gov |

| Tyrosyl-tRNA Synthetase (TyrRS) | L-Tyrosine | Catalyzes the attachment of tyrosine to its cognate tRNA. nih.gov |

| Asparaginyl-tRNA Synthetase | L-Asparagine | Essential for charging tRNA with asparagine. |

| Prolyl-tRNA Synthetase | L-Proline | Catalyzes the aminoacylation of tRNA with proline. |

Investigation of Tyrosinase Inhibitory Activity

There are no studies specifically investigating the tyrosinase inhibitory activity of this compound.

Tyrosinase is a key enzyme in the process of melanin (B1238610) biosynthesis, and its inhibition is a target for agents that address hyperpigmentation. nih.govnih.govnih.gov Research into tyrosinase inhibitors has explored various peptides, with some studies indicating that the presence of certain amino acids can influence inhibitory potential. nih.govnih.gov For instance, peptides containing aromatic residues like tyrosine and phenylalanine, or hydrophobic residues such as leucine and valine, have been noted for their potential to interact with the tyrosinase active site. nih.govnih.govmdpi.com Cysteine-containing dipeptides have also been identified as potent inhibitors. acs.org However, without experimental data on the specific tetrapeptide this compound, its effect on tyrosinase activity remains unknown.

Interaction with Proline Metabolism Enzymes (e.g., Proline Dehydrogenase, Pyrroline-5-Carboxylate Synthetase)

There is no available research detailing the interaction of this compound with proline metabolism enzymes such as Proline Dehydrogenase (PRODH) or Pyrroline-5-Carboxylate Synthetase (P5CS).

Proline metabolism is a critical cellular process involving the synthesis and degradation of proline. nih.gov Key enzymes in this pathway include:

Proline Dehydrogenase (PRODH): This enzyme, also known as proline oxidase, catalyzes the first step in proline degradation, converting proline to Δ1-pyrroline-5-carboxylate (P5C). nih.govnih.gov The activity of PRODH is linked to cellular stress responses and energy metabolism. nih.gov

Pyrroline-5-Carboxylate Synthetase (P5CS): This bifunctional enzyme is central to the biosynthesis of proline from glutamate (B1630785). nih.gov It is a key regulatory point in proline production.

The interaction of specific peptides with these enzymes is a highly specialized area of research. While studies exist on how proline and its analogs can affect these pathways, there is no information regarding the influence of the tetrapeptide this compound on their function.

Due to the lack of specific research data for this compound, no data tables can be generated.

Structure Activity Relationship Sar and Rational Design of L Tyrosyl L Asparaginyl L Leucyl L Proline Analogues

Principles of Peptide Design and Modification for Enhanced Activity

The primary goal of peptide design is to maximize desired biological activity while minimizing undesirable traits like toxicity or rapid degradation. sci-hub.se This is achieved through various strategies, including sequence modification, computational design, and the use of synthetic libraries. sci-hub.se Key physicochemical properties such as net charge, hydrophobicity, and amphipathicity are frequently modified to improve performance. nih.gov For instance, increasing the net positive charge and hydrophobicity can enhance a peptide's interaction with microbial cell membranes. nih.gov

General principles for optimizing peptide properties include:

Sequence Length: The purity of chemically synthesized peptides tends to decrease as the sequence length increases. proteogenix.science Peptides with 6-20 residues are often considered ideal for balancing production feasibility and functional complexity. proteogenix.science

Stability: A peptide's amino acid composition heavily influences its stability. proteogenix.science Modifications such as N-terminal acetylation and C-terminal amidation are natural strategies to stabilize peptides. bachem.com Chemical synthesis allows for the replacement of unstable residues; for example, methionine, which is prone to oxidation, can be substituted with norleucine. proteogenix.science

Solubility: The hydrophobicity of a peptide can be a significant challenge. Replacing non-essential hydrophobic amino acids with charged or polar residues can improve solubility. genscript.com

Computational tools play a crucial role in modern peptide design, allowing researchers to predict three-dimensional structures and key physicochemical properties before synthesis, thereby guiding the creation of analogues with desired characteristics. nih.gov

Stereochemical Influences on Tetrapeptide Functionality

Chirality, the "handedness" of amino acid residues, is a critical factor in peptide structure and function. While natural proteins are composed almost exclusively of L-amino acids, the strategic incorporation of their mirror images, D-amino acids, is a powerful tool in peptide design.

Effects of D-Amino Acid Substitutions on Conformational Landscape and Biological Response

The substitution of an L-amino acid with its D-enantiomer can profoundly impact a peptide's three-dimensional structure and, consequently, its biological activity. researchgate.net Such substitutions are known to affect secondary structures; for example, a D-amino acid can disrupt an α-helix. researchgate.net Studies on miniproteins have shown that L-to-D substitutions generally lead to significant destabilization of the tertiary structure. nih.govresearchgate.netnih.gov In α-helix-rich proteins, these changes result in destabilization, while in β-sheet-rich structures, a single L-to-D substitution can cause the protein to unfold completely at room temperature. researchgate.netnih.gov

The destabilizing effect can be cooperative, with multiple L-to-D substitutions leading to greater destabilization than the sum of single substitutions. nih.gov However, these modifications are not always detrimental to function. The replacement of L-amino acids with D-enantiomers can increase resistance to proteolytic enzymes, which are typically specific to L-amino acids. sci-hub.semdpi.com This enhanced stability can lead to a longer circulation half-life and prolonged activity in a biological system. mdpi.com In some cases, D-amino acid substitution has been shown to improve not only serum stability but also selective toxicity towards target cells, such as cancer cells. mdpi.com

Table 1: Effects of L-to-D Amino Acid Substitution on Miniprotein Stability This table illustrates the destabilizing effect of substituting L-amino acids with their D-isomers in the villin headpiece subdomain (VHP), as measured by the change in apparent melting temperature (ΔTm,app). Data sourced from research findings. nih.gov

| Substitution Site(s) in VHP | Type of Substitution | Observed Change in Melting Temperature (ΔTm,app) | Structural Impact |

| His27 | Single | -1.2 °C | Destabilization |

| Lys30 | Single | -4.7 °C | Destabilization |

| Lys24 | Single | -28.5 °C | Significant Destabilization |

| His27 and Lys30 | Double | -11.4 °C | Cooperative Destabilization |

| Four Sites | Multiple | Not specified; unfolded at room temp. | Complete loss of folding |

Significance of Chiral Purity in Structure-Activity Studies

The stereochemical configuration of a peptide is paramount to its biological effect. researchgate.net Therefore, ensuring the enantiomeric purity of synthetic peptides is critical for evaluating their quality and interpreting therapeutic effects. researchgate.net The presence of undesirable D-isomers can arise from impurities in the starting amino acid materials or from racemization during the synthesis process. researchgate.netdigitellinc.com

Since the thalidomide (B1683933) incident, where one enantiomer was therapeutic while the other was teratogenic, the importance of molecular chirality in drug development has been widely recognized. nih.govnih.gov Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines that require the absolute stereochemistry of chiral drugs to be known and controlled. nih.gov For peptide therapeutics, this means specifying limits for the undesired enantiomer (the distomer) and using enantioselective analytical methods to confirm identity and purity. nih.gov The analysis of chiral purity presents significant challenges, as D/L isomers have identical physicochemical properties, necessitating specialized chromatographic techniques for their separation and quantification. researchgate.net

Backbone and Side Chain Modifications

Beyond stereochemistry, modifying the peptide backbone and amino acid side chains offers a vast landscape for creating analogues with improved properties. These strategies often involve the use of building blocks not found in natural proteins or constraining the peptide's shape.

Incorporation of Non-Proteinogenic Amino Acids and Derivatives

Non-proteinogenic amino acids (NPAAs), which are not among the 20 standard amino acids encoded by the human genome, are powerful tools for developing peptide-based drug candidates. nih.govresearchgate.net There are hundreds of naturally occurring and synthetically available NPAAs that can be incorporated into a peptide sequence to fundamentally alter its properties. nih.govnih.gov Their inclusion can enhance stability against degradation, improve binding affinity to receptors, and increase potency. researchgate.net

Bacteria and fungi naturally produce many bioactive peptides containing NPAAs using non-ribosomal peptide synthetases (NRPSs). nih.govrsc.org In the laboratory, chemical synthesis provides a straightforward route to incorporate these unique building blocks. bachem.com For a tetrapeptide containing proline, such as L-Tyrosyl-L-asparaginyl-L-leucyl-L-proline, analogues of proline are of particular interest. researchgate.net Compounds like L-azetidine-2-carboxylic acid or various hydroxyprolines (HOPs) can be substituted for L-proline to tune the biological and physicochemical properties of the peptide. researchgate.net

Table 2: Examples of Non-Proteinogenic Amino Acids and Their Applications in Peptide Design This table provides examples of NPAAs and their strategic use in modifying peptide properties, based on published research. nih.govproteogenix.scienceresearchgate.net

| Non-Proteinogenic Amino Acid / Derivative | Proteinogenic Counterpart | Purpose of Substitution |

| Norleucine | Methionine | Avoids oxidation, increasing chemical stability. proteogenix.science |

| L-Azetidine-2-carboxylic acid (L-AZC) | L-Proline | Acts as a toxic analogue to study metabolism and can be tested for antitumor activity. researchgate.net |

| trans-4-hydroxy-L-proline (4-L-THOP) | L-Proline | Tunes biological and physicochemical properties; a major component of collagen. researchgate.net |

| Halogenated Amino Acids (e.g., Fluoride) | Various | Can affect peptide conformation and increase resistance to enzymatic degradation. nih.gov |

Design of Cyclic and Conformationally Restricted Analogues

Cyclization is a key strategy for transforming a flexible, linear peptide into a more rigid, conformationally restricted analogue. nih.govacs.org This rigidity can lead to increased receptor binding affinity, enhanced stability, and improved selectivity. However, cyclic tetrapeptides (CTPs) present a significant synthetic challenge. nih.govacs.org The 12-membered ring of a tetrapeptide is highly strained, making it difficult to cyclize and often resulting in a molecule that is unstable and conformationally diverse in polar solvents. nih.gov

Several advanced methodologies have been developed to overcome these hurdles. nih.govacs.org These include:

Use of Protecting Groups: Employing reversible protecting groups like pseudoprolines can restrict the conformational freedom of the linear precursor, favoring a conformation that is amenable to cyclization. nih.govacs.org

Ring Size Modification: The appropriate placement of a beta-amino acid instead of an alpha-amino acid in a tetrapeptide sequence creates a larger, 13-membered ring. nih.gov This ring is less strained, easier to cyclize, more stable against hydrolysis, and tends to adopt a single, well-defined conformation. nih.gov

Fused Rings: An alternative approach to restricting conformation is to create analogues with small rings fused to the main macrocycle. acs.org Molecular modeling suggests that for some peptides, the ability to adopt a highly symmetrical conformation is a prerequisite for biological activity, and these fused rings can help lock the peptide into such a state. acs.org

The rational design of these cyclic and restricted analogues is crucial for transforming minimalist peptide structures into rigid, stereochemically controlled scaffolds for drug discovery. nih.gov

Systematic Alanine (B10760859) Scanning for Residue Importance Mapping

Systematic alanine scanning is a powerful experimental technique used to determine the contribution of individual amino acid residues to the function of a peptide or protein. In the context of this compound, this would involve synthesizing a series of analogues where each residue is systematically replaced by alanine. The rationale behind using alanine is its non-bulky, chemically inert methyl side chain, which removes the specific functionality of the original residue without introducing significant steric or electronic perturbations.

The impact of these substitutions on the biological activity of the peptide would then be quantified. For instance, if replacing L-Tyrosine with alanine results in a significant loss of activity, it would indicate that the hydroxylated phenyl side chain of tyrosine is crucial for the peptide's function, perhaps through hydrogen bonding or aromatic interactions with its receptor. Conversely, if an alanine substitution at a particular position has little to no effect on activity, it suggests that the original residue's side chain is not critical for the molecular recognition process.

A hypothetical outcome of an alanine scanning study on this compound is presented in the table below. This table illustrates how the relative importance of each residue could be mapped.

| Analogue | Sequence | Relative Activity (%) | Inferred Residue Importance |

| Wild-Type | Tyr-Asn-Leu-Pro | 100 | - |

| Y1A | Ala-Asn-Leu-Pro | 10 | High |

| N2A | Tyr-Ala-Leu-Pro | 45 | Moderate |

| L3A | Tyr-Asn-Ala-Pro | 85 | Low |

| P4A | Tyr-Asn-Leu-Ala | 5 | Very High |

From this hypothetical data, one could infer that the Tyrosine at position 1 and the Proline at position 4 are critical for the peptide's activity. The asparagine at position 2 appears to have a moderate contribution, while the leucine (B10760876) at position 3 seems to be less important for the direct interaction with its target, possibly playing a more structural role. Such studies are fundamental in guiding the rational design of more potent or selective analogues. nih.gov

Computational Approaches for Structural and Functional Prediction

Computational methods are indispensable tools in modern drug design and the study of peptides. mdpi.com They provide insights into the structural and functional aspects of molecules like this compound at an atomic level, complementing experimental data and guiding further research.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scispace.comnih.gov In the case of this compound, if the three-dimensional structure of its biological target (e.g., a receptor or enzyme) is known, molecular docking can be employed to simulate their interaction. This process can help to identify the binding mode of the tetrapeptide, highlighting key intermolecular interactions such as hydrogen bonds, salt bridges, and hydrophobic contacts. nih.gov For example, docking studies could reveal that the tyrosine residue fits into a specific hydrophobic pocket of the receptor, while the asparagine residue forms hydrogen bonds with the receptor's backbone. researchgate.net

When the experimental structure of the target protein is unavailable, homology modeling can be used to construct a three-dimensional model of the protein using a known experimental structure of a homologous protein as a template. bipublication.comnih.gov This model can then be used for subsequent docking studies with the tetrapeptide. researchgate.net The accuracy of the homology model is dependent on the sequence identity between the target and template proteins. nih.gov

The biological activity of a peptide is not only determined by its sequence but also by its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. nih.govnih.gov For a flexible molecule like this compound, multiple conformations may exist in equilibrium.

Quantum chemical calculations, based on the principles of quantum mechanics, can be used to investigate the electronic properties and reactivity of this compound. These methods can provide detailed information about the molecule's electron distribution, electrostatic potential, and the energies of its molecular orbitals (HOMO and LUMO).

For instance, these calculations can help to understand the reactivity of different parts of the peptide, such as the nucleophilicity of the tyrosine hydroxyl group or the electrophilicity of the peptide bonds. This information is valuable for predicting potential sites of metabolic transformation and for designing analogues with improved stability or modified reactivity. Density Functional Theory (DFT) is a commonly used quantum chemical method for such investigations. nih.gov

Biochemical Context and Metabolic Interplay of Constituent Amino Acids Within Peptide Framework

L-Tyrosine: Metabolic Pathways and Signaling Roles

L-Tyrosine, or 4-hydroxyphenylalanine, is a nonessential amino acid synthesized in animals from phenylalanine. nih.gov It is a proteinogenic amino acid used by cells to synthesize proteins and serves as a precursor for several crucial signaling molecules. wikipedia.org Its structure, featuring a polar phenolic hydroxyl group, makes it more hydrophilic than phenylalanine and imparts significant functional reactivity. wikipedia.org

A primary function of L-Tyrosine is to serve as the initial substrate for the synthesis of catecholamines, a class of monoamine neurotransmitters. nih.gov This metabolic pathway is fundamental for various functions in both the central and peripheral nervous systems, including mood, attention, and the fight-or-flight response. wikipedia.orgnih.gov

The phenolic hydroxyl (-OH) group on tyrosine's aromatic ring is a key functional feature, making it more reactive than the analogous amino acid, phenylalanine. This hydroxyl group is crucial to the structure and function of many proteins. nih.gov It can participate in hydrogen bonding, which helps to stabilize protein structures. nih.gov

One of the most significant roles of the tyrosine hydroxyl group in cellular signaling is its ability to undergo phosphorylation. Protein kinases can attach phosphate (B84403) groups to tyrosine residues, a fundamental mechanism in signal transduction pathways that regulate cell growth, proliferation, and differentiation. The hydroxyl group can also be modified by other chemical agents. For instance, it can be modified by polyhalogenated quinones under physiological conditions, which can block kinase-catalyzed phosphorylation. nih.gov The reactivity of this group also makes tyrosine susceptible to oxidation by radicals, forming tyrosyl radicals, which can have biological implications. acs.org The amphipathic nature of the tyrosine side chain allows it to participate in a variety of molecular interactions, including nonpolar, hydrogen-bonding, and cation-π interactions, making it highly effective for mediating molecular recognition in protein binding sites. nih.gov

L-Asparagine: Metabolic Fate and Contribution to Nitrogen Homeostasis

L-Asparagine is a non-essential amino acid that plays a central role in the metabolism and transport of nitrogen. oup.com It is one of the 20 common amino acids incorporated into proteins and is structurally similar to L-aspartate, but with a carboxamide group in its side chain instead of a carboxylate. youtube.com

Asparagine and aspartate are readily interconverted. nih.gov L-Asparagine is synthesized from L-aspartate by the enzyme asparagine synthetase, with glutamine typically serving as the nitrogen donor in an ATP-dependent reaction. oup.comsmpdb.cayoutube.com

Conversely, the catabolism of asparagine involves its hydrolysis back to L-aspartate and ammonia, a reaction catalyzed by the enzyme L-asparaginase. smpdb.caresearchgate.net This reaction is a key link between amino acid metabolism and central carbon metabolism. The resulting L-aspartate can be further metabolized by a transamination reaction, converting it into oxaloacetate. youtube.comresearchgate.net Oxaloacetate is a key intermediate in the citric acid (TCA) cycle, a central hub of cellular energy production. nih.gov This pathway allows the carbon skeleton of asparagine to be used for energy or for gluconeogenesis, the synthesis of glucose. reactome.org Another metabolic route for asparagine is the asparaginase (B612624) II pathway, where asparagine is transaminated to α-ketosuccinamate, which is then hydrolyzed to oxaloacetate and ammonium. nih.gov

Beyond its role in protein synthesis, L-asparagine is vital for nitrogen transport and storage in many organisms. oup.com Because it has a high nitrogen-to-carbon ratio, it is an efficient molecule for moving nitrogen throughout the body. oup.com Asparagine is particularly important for the growth of certain cancer cells, which have a high demand for it but may lack sufficient asparagine synthetase activity to produce their own. youtube.com

Asparagine also serves as a precursor in other biosynthetic pathways. nih.gov The nitrogen from its amide group can be utilized for the synthesis of other amino acids and, importantly, for the biosynthesis of nucleotides (the building blocks of DNA and RNA). nih.gov Specifically, both glutamine and asparagine can provide the critical γ-nitrogen required for the synthesis of purines and pyrimidines. nih.gov

L-Leucine: Metabolic Sensing and Anabolic Signaling

L-Leucine is one of the three branched-chain amino acids (BCAAs) and is an essential amino acid, meaning it cannot be synthesized by the body and must be obtained from the diet. youtube.com Beyond its role as a building block for proteins, leucine (B10760876) functions as a potent signaling molecule, particularly in the regulation of protein metabolism and muscle growth. mit.eduamazonaws.com

Leucine is a key regulator of skeletal muscle anabolism. nih.gov It acts as a direct activator of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis. amazonaws.comnih.gov Specifically, leucine stimulates mTOR complex 1 (mTORC1). physiology.org When leucine levels are high, it signals to the mTORC1 pathway that there are sufficient amino acids available for building new proteins, thereby promoting muscle protein synthesis. youtube.comamazonaws.com

The mechanism of leucine sensing involves a family of proteins called Sestrins. mit.edu In the absence of leucine, Sestrin2 binds to and inhibits the GATOR2 protein complex. frontiersin.org When leucine is present, it binds to Sestrin2, causing it to release GATOR2. mit.edufrontiersin.org This allows the mTORC1 pathway to become active at the lysosomal surface, leading to the phosphorylation of downstream targets like p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein (4E-BP1), which in turn initiate protein translation. nih.govphysiology.org This signaling role makes leucine a critical nutrient for muscle growth and repair. mit.edu Research indicates that a certain amount of leucine, often called a "leucine threshold," is needed in a meal to maximize the stimulation of muscle protein synthesis. youtube.comamazonaws.com Leucine can also be sensed by neurons in the hypothalamus, where it plays a role in regulating appetite and energy balance. nih.govnih.gov

Intracellular Leucine Sensing Mechanisms and Downstream Effects

The cell employs sophisticated mechanisms to detect intracellular levels of amino acids, with L-leucine being a particularly potent signaling molecule. The primary sensors for intracellular leucine are Leucyl-tRNA synthetase (LRS) and the Sestrin family of proteins, particularly Sestrin2. nyu.edunih.gov LRS, in addition to its canonical function in charging tRNA with leucine for protein synthesis, acts as a direct sensor of leucine availability. nyu.edu When leucine is abundant, it binds to LRS, initiating a signaling cascade. nyu.edu This binding event allows LRS to interact with and act as a GTPase-activating protein (GAP) for the RagD GTPase, a key component of the Rag GTPase complex that mediates amino acid signaling to the mechanistic target of rapamycin complex 1 (mTORC1). nyu.eduresearchgate.net

Sestrin2 also functions as a direct intracellular leucine sensor. nih.govnih.gov In the absence of leucine, Sestrin2 binds to the GATOR2 complex, which inhibits the mTORC1 pathway. nih.gov Leucine binding to Sestrin2 disrupts this interaction, thereby relieving the inhibition on GATOR2 and allowing for mTORC1 activation. researchgate.net

The major downstream effect of leucine sensing is the activation of the mTORC1 signaling pathway. nih.govphysiology.org mTORC1 is a master regulator of cell growth, proliferation, and metabolism. nih.govphysiology.org Once activated by leucine and other signals like growth factors, mTORC1 phosphorylates a variety of downstream targets, including S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), to promote protein synthesis. researchgate.net It also suppresses catabolic processes like autophagy. researchgate.netnih.gov Beyond direct sensing, leucine's metabolite, acetyl-CoA, has also been shown to positively regulate mTORC1 activity through the acetylation of the mTORC1 regulator, Raptor. nih.gov This intricate network ensures that cells commit to energy-intensive processes like protein synthesis only when sufficient building blocks, such as leucine, are available. nih.gov

Table 1: Key Proteins in Intracellular Leucine Sensing

| Protein | Function in Leucine Sensing | Downstream Effect |

|---|---|---|

| Leucyl-tRNA Synthetase (LRS) | Directly binds intracellular leucine. nyu.edu | Acts as a GAP for RagD GTPase, leading to mTORC1 activation. nyu.eduresearchgate.net |

| Sestrin2 | Binds leucine, disrupting its inhibitory interaction with GATOR2. nih.govresearchgate.net | Relieves inhibition of the mTORC1 pathway. nih.gov |

| Rag GTPases | Act as molecular switches that, upon activation, recruit mTORC1 to the lysosomal surface. researchgate.netweightlossandvitality.com | Mediate the amino acid signal to mTORC1. nyu.edu |

| mTORC1 | A central kinase that integrates nutrient and growth factor signals. nih.govphysiology.org | Promotes protein synthesis, cell growth, and suppresses autophagy. researchgate.net |

Role in Protein Turnover and mTORC1 Activation

L-leucine plays a crucial role in regulating protein turnover, the balance between muscle protein synthesis (MPS) and muscle protein breakdown (MPB). nih.govnih.gov It is a potent stimulator of MPS and an inhibitor of protein degradation, primarily through its activation of mTORC1. physiology.orgresearchgate.netresearchgate.net The presence of leucine signals nutrient availability, prompting an anabolic state characterized by increased protein synthesis. researchgate.net Leucine stimulation alone can be sufficient to trigger the mTORC1 signaling cascade. nih.govphysiology.org

The activation of mTORC1 by leucine directly enhances the translational capacity of the cell. physiology.org By phosphorylating substrates like S6K1 and 4E-BP1, mTORC1 promotes the initiation of protein translation. researchgate.net This leads to an increased rate of synthesis of new proteins, contributing to muscle growth and maintenance. physiology.orgresearchgate.net

Concurrently, leucine helps to decrease the rate of protein degradation. nih.govresearchgate.netresearchgate.net This effect is also partly mediated by the mTORC1 pathway, which can inhibit autophagy, a major cellular process for breaking down proteins and other cellular components. nih.gov Studies have shown that increasing leucine concentration can inhibit protein degradation in both skeletal muscle and the liver. researchgate.net Therefore, leucine influences the protein turnover ratio by simultaneously increasing synthesis and decreasing breakdown, shifting the net balance towards protein accretion. nih.govgentlemanandmeathead.com

Table 2: Leucine's Dual Role in Protein Turnover

| Process | Effect of Leucine | Primary Mechanism |

|---|---|---|

| Protein Synthesis | Stimulates | Activation of the mTORC1 pathway, leading to phosphorylation of S6K1 and 4E-BP1, which enhances translation initiation. researchgate.netphysiology.orgresearchgate.net |

| Protein Degradation | Inhibits | Suppression of catabolic processes like autophagy, partly through mTORC1 signaling. nih.govnih.govresearchgate.net |

L-Proline: Unique Metabolic and Structural Contributions

L-proline is a non-essential amino acid with unique characteristics that contribute significantly to metabolism, cellular protection, and protein structure. nih.gov

L-proline is primarily synthesized from L-glutamate through a three-step enzymatic pathway. nih.govresearchgate.netyoutube.com The process begins with the phosphorylation of glutamate (B1630785) by glutamate kinase to form gamma-glutamyl phosphate. youtube.comyoutube.com This intermediate is then reduced by gamma-glutamyl phosphate reductase to glutamate-gamma-semialdehyde. youtube.comyoutube.com This molecule undergoes spontaneous, non-enzymatic cyclization to form Δ1-pyrroline-5-carboxylate (P5C). youtube.comyoutube.com In the final step, P5C is reduced to proline by the enzyme P5C reductase (PYCR), a reaction that consumes NAD(P)H. nih.govnih.gov

An alternative pathway for proline synthesis exists, starting from L-ornithine, which itself can be derived from glutamate. nih.govnih.govfrontiersin.org Ornithine is converted to P5C by the enzyme ornithine-δ-aminotransferase (OAT). nih.govnih.gov P5C from this pathway then enters the final common step and is reduced to proline by P5C reductase. nih.gov The activity and preference for either the glutamate or ornithine pathway can depend on the specific cellular conditions and organism. nih.gov

Table 3: Comparison of L-Proline Biosynthesis Pathways

| Feature | Glutamate Pathway | Ornithine Pathway |

|---|---|---|

| Starting Precursor | L-Glutamate nih.gov | L-Ornithine nih.gov |

| Key Intermediate | Glutamate-gamma-semialdehyde youtube.com | Not applicable |

| Common Intermediate | Δ1-pyrroline-5-carboxylate (P5C) nih.gov | Δ1-pyrroline-5-carboxylate (P5C) nih.gov |

| Key Enzymes | Glutamate kinase, Gamma-glutamyl phosphate reductase, P5C reductase youtube.comyoutube.com | Ornithine-δ-aminotransferase, P5C reductase nih.govnih.gov |

The catabolism of proline is essentially the reverse of its synthesis from glutamate and occurs within the mitochondria. nih.govnih.gov The process begins with the oxidation of proline to P5C, a reaction catalyzed by proline dehydrogenase (PRODH), also known as proline oxidase (POX). nih.govnih.gov This initial step is coupled to the mitochondrial electron transport chain, where electrons from proline oxidation can be used to generate ATP. nih.gov P5C is then further oxidized to glutamate by the enzyme P5C dehydrogenase. nih.govreactome.org

The interconversion of proline and P5C forms the basis of the "proline cycle." nih.govnih.gov This cycle involves the catabolic oxidation of proline to P5C in the mitochondria by PRODH, and the synthetic reduction of P5C back to proline in the cytosol by PYCR. nih.gov This metabolic shuttle between the mitochondria and cytosol plays a role in transferring redox potential (NADH/NAD+) and supporting cellular processes like ATP production, nucleotide synthesis, and maintaining redox homeostasis. nih.govnih.gov Under conditions of nutrient depletion, proline catabolism can serve as an important source of energy for the cell. nih.gov

Table 4: Key Enzymes in L-Proline Catabolism

| Enzyme | Abbreviation | Location | Reaction Catalyzed | Role in Energy Generation |

|---|---|---|---|---|

| Proline Dehydrogenase/Oxidase | PRODH/POX | Inner mitochondrial membrane nih.gov | L-Proline → P5C nih.gov | Transfers electrons to the electron transport chain for ATP production. nih.gov |

| Δ1-pyrroline-5-carboxylate Dehydrogenase | P5CDH | Mitochondria nih.gov | P5C → L-Glutamate nih.gov | Produces glutamate, which can enter central metabolism. |

L-proline plays a critical role in protecting cells from various environmental stresses, including osmotic stress, oxidative damage, and nutrient deprivation. nih.govfao.org One of its primary functions under stress is as an osmoprotectant. nih.gov When cells are exposed to hyperosmotic conditions (e.g., high salt concentrations), they accumulate high concentrations of proline. This accumulation helps to maintain cell turgor and volume by balancing the osmotic potential without interfering with normal cellular functions, a characteristic of a compatible solute.

Furthermore, proline acts as a stress substrate, providing energy and reducing power to cells under adverse conditions. nih.gov The catabolism of proline can fuel the electron transport chain to produce ATP, which is vital for cell survival when other energy sources are scarce. nih.govutsouthwestern.edu Proline metabolism is also intrinsically linked to cellular redox homeostasis. nih.gov The proline cycle helps to balance the NADP+/NADPH and NAD+/NADH ratios between different cellular compartments, contributing to the management of reactive oxygen species (ROS) and protecting the cell from oxidative damage. nih.govnih.gov Proline dehydrogenase itself is a key enzyme in controlling cellular homeostasis through its roles in energy provision and redox shuttling. nih.gov

The structure of L-proline is unique among the 20 common amino acids because its side chain is a cyclic pyrrolidine (B122466) ring that includes the backbone α-amino group. wikipedia.orggihichem.com This cyclic structure imparts exceptional conformational rigidity to the peptide backbone. wikipedia.orgquora.com Specifically, the ring structure locks the backbone dihedral angle φ (phi) at approximately -65°, severely restricting its rotational freedom compared to other amino acids. wikipedia.orggihichem.com

This rigidity has profound consequences for protein and peptide structure. Proline often acts as a "structural disruptor" or "helix breaker" within regular secondary structures like alpha-helices and beta-sheets because its constrained φ angle is incompatible with the geometry of these structures. wikipedia.orgquora.com Additionally, the nitrogen atom within the peptide bond of proline lacks a hydrogen atom, preventing it from acting as a hydrogen bond donor, which is essential for stabilizing these structures. quora.comquora.com

However, this same rigidity makes proline highly prevalent in turns, particularly β-turns, which are crucial for protein folding and connecting other secondary structure elements. wikipedia.orgenamine.net The fixed geometry of proline helps to induce the sharp turns necessary for a polypeptide chain to fold back on itself. enamine.net When multiple proline residues occur consecutively, they can form a unique secondary structure known as a polyproline helix, which is a key structural component of collagen. wikipedia.orggihichem.com The rate of peptide bond formation involving proline is also significantly slower than with other amino acids, another consequence of its unique structure. wikipedia.orggihichem.com

Table 5: Structural Influence of L-Proline in Peptides

| Property | Description | Structural Consequence |

|---|---|---|

| Cyclic Side Chain | The side chain forms a pyrrolidine ring with the backbone nitrogen. wikipedia.org | Creates exceptional conformational rigidity. gihichem.com |

| Restricted Phi (φ) Angle | The φ angle is locked at approximately -65°. wikipedia.org | Acts as a structural disruptor in α-helices and β-sheets. quora.com |

| Lack of Amide Hydrogen | The backbone nitrogen in a peptide bond has no attached hydrogen. quora.com | Cannot act as a hydrogen bond donor in secondary structures. quora.com |

| Prevalence in Turns | The rigid structure is well-suited for forming tight turns. wikipedia.org | Frequently found in β-turns, facilitating protein folding. enamine.net |

| Polyproline Helix | Can be formed by consecutive proline residues. wikipedia.org | Forms the predominant secondary structure in collagen. gihichem.com |

Advanced Research Methodologies and Future Directions in L Tyrosyl L Asparaginyl L Leucyl L Proline Research

Proteomics-Based Identification of Novel Binding Partners and Substrates

To understand the biological role of L-Tyrosyl-L-asparaginyl-L-leucyl-L-proline, identifying its molecular interaction partners within a cell is paramount. Proteomics offers powerful tools for this purpose. A common strategy involves affinity purification coupled with mass spectrometry (AP-MS). In this approach, a modified version of the tetrapeptide, often with a tag such as biotin (B1667282) or a fluorescent marker like Green Fluorescent Protein (GFP), would be synthesized. This tagged peptide is then introduced into a cellular lysate. If the peptide has specific binding partners, these proteins will form a complex with the tagged peptide.

The peptide-protein complexes can then be "pulled down" from the lysate using affinity chromatography. For instance, if a biotin tag is used, beads coated with streptavidin would be employed to capture the peptide and its bound proteins. After washing away non-specific binders, the captured proteins are eluted and identified using high-resolution mass spectrometry.

A more quantitative development in this area is Stable Isotope Labeling by Amino acids in Cell culture (SILAC). This method can help distinguish true binding partners from non-specific contaminants. In a typical SILAC experiment, two cell populations are grown, one in media with normal amino acids and the other with heavy isotope-labeled amino acids. The lysate from one population is incubated with the tagged tetrapeptide, while the other is used as a control. By comparing the ratios of heavy to light peptides in the final mass spectrometry data, researchers can confidently identify proteins that specifically interact with this compound.

Table 1: Illustrative Data from a Hypothetical Affinity Purification-Mass Spectrometry Experiment for this compound

| Protein ID | Protein Name | SILAC Ratio (Peptide/Control) | Putative Function |

| P01112 | Mitogen-activated protein kinase 1 | >10 | Signal Transduction |

| Q09472 | 14-3-3 protein beta/alpha | >8 | Cell Cycle Regulation |

| P62258 | Calmodulin | >7 | Calcium Signaling |

| P31946 | X-box binding protein 1 | >5 | Transcription Factor |

This table is for illustrative purposes only and does not represent actual experimental data.

Advanced Spectroscopic Techniques for Real-Time Interaction and Conformational Studies

The biological activity of a peptide is intrinsically linked to its three-dimensional structure and dynamic behavior in solution. Advanced spectroscopic techniques are indispensable for probing these characteristics for a tetrapeptide like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the solution-state structure and dynamics of peptides. One-dimensional and two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), can reveal through-bond and through-space proximities between atoms, respectively. This information allows for the calculation of a three-dimensional structural model of the peptide. For short peptides, analyzing the coupling constants (3JNH–Hα) can provide insights into the dihedral angles and the presence of secondary structures like β-turns.

Circular Dichroism (CD) spectroscopy is a rapid and sensitive method for assessing the secondary structure of peptides in solution. The technique measures the differential absorption of left- and right-circularly polarized light. The resulting CD spectrum can indicate the presence of α-helices, β-sheets, or random coil conformations. While less detailed than NMR, CD is excellent for monitoring conformational changes in response to environmental factors such as pH, temperature, or the binding of a ligand.

Raman Optical Activity (ROA) is a more advanced vibrational spectroscopy technique that can provide detailed information about the peptide's backbone and side-chain conformations. Although complex, ROA can be particularly useful for studying the subtle conformational differences in peptides.

Table 2: Comparison of Spectroscopic Techniques for Peptide Analysis

| Technique | Information Obtained | Sample Requirements | Strengths | Limitations |

| NMR Spectroscopy | High-resolution 3D structure, dynamics, binding interfaces | High concentration, isotopically labeled sample may be needed | Provides atomic-level detail | Slower, requires complex data analysis |

| Circular Dichroism | Secondary structure content (α-helix, β-sheet) | Dilute solution, small sample volume | Rapid, good for monitoring conformational changes | Low resolution, provides global average structure |

| Raman Optical Activity | Detailed conformational information, chirality | High concentration | Sensitive to subtle structural changes | Complex spectra, can be dominated by certain residues |

| Fluorescence Spectroscopy | Binding affinity, conformational changes upon binding | Low concentration, may require intrinsic or extrinsic fluorophores | Highly sensitive | Information is localized to the fluorophore |

Development and Application of In Vitro Cellular and Biochemical Models for Mechanistic Elucidation

To understand the functional consequences of the interactions identified through proteomics, robust in vitro models are essential. These models can range from simple biochemical assays to more complex cell-based systems.

Biochemical assays can be designed to directly measure the effect of this compound on a purified target protein. For example, if the tetrapeptide is hypothesized to inhibit an enzyme, an enzymatic activity assay would be performed in the presence and absence of the peptide to determine its inhibitory constant (Ki).

Cell-based assays provide a more physiologically relevant context to study the peptide's function. For instance, if the peptide is thought to influence a specific signaling pathway, reporter gene assays can be employed. In such an assay, cells are engineered to express a reporter protein (e.g., luciferase) under the control of a promoter that is regulated by the signaling pathway of interest. An increase or decrease in reporter protein expression upon treatment with the tetrapeptide would indicate its modulatory effect on the pathway.

Furthermore, if this compound is found to have cell-penetrating properties, its mechanism of uptake (e.g., endocytosis, direct translocation) can be investigated using fluorescently labeled versions of the peptide and microscopy techniques.

Integration of Bioinformatic and Chemoinformatic Tools for Predictive Peptide Design

Computational tools are increasingly integrated into peptide research to predict structure, function, and to guide the design of new peptides with enhanced properties. For this compound, these tools can be applied in several ways.

Molecular docking simulations could predict how the tetrapeptide binds to the three-dimensional structure of a target protein. This can provide initial hypotheses about the key residues involved in the interaction, which can then be validated experimentally through site-directed mutagenesis.

Molecular Dynamics (MD) simulations can be used to study the conformational flexibility of the peptide in solution and when bound to its target. These simulations can reveal the ensemble of conformations the peptide adopts and can help to identify the bioactive conformation.

Quantitative Structure-Activity Relationship (QSAR) models can be developed if a series of related peptide analogues are synthesized and tested. QSAR attempts to correlate the chemical properties of the peptides with their biological activity, leading to predictive models that can guide the design of more potent or stable peptides. These approaches can be broadly categorized into ligand-based and target-based methods.

Table 3: Bioinformatic and Chemoinformatic Tools in Peptide Research

| Tool/Approach | Application for this compound | Expected Outcome |

| Molecular Docking | Predict binding mode to a target protein. | A model of the peptide-protein complex, identification of key interactions. |

| Molecular Dynamics | Simulate the peptide's behavior in solution or in a complex. | Understanding of conformational flexibility and stability. |

| Sequence-Based Prediction | Compare the peptide sequence to known bioactive peptides. | Hypotheses about potential biological functions. |

| Peptide Design Algorithms | Propose modifications to enhance properties like stability or binding affinity. | A set of new peptide sequences for experimental testing. |

Emerging Concepts and Unexplored Avenues in Tetrapeptide Biochemistry and Molecular Signaling

The field of peptide research is continuously evolving, with new concepts and technologies opening up exciting avenues for investigation. For a tetrapeptide like this compound, several emerging areas are of particular relevance.

One such area is the concept of "bioportides" , which are peptides that are not only cell-penetrating but also possess intrinsic biological activity. Investigating whether this compound can act as a bioportide, targeting intracellular signaling events, would be a novel research direction.

Another emerging trend is the use of combinatorial chemistry and high-throughput screening to explore vast libraries of peptide analogues. By systematically substituting each amino acid in the this compound sequence, researchers could identify residues critical for activity and discover new peptides with improved properties.

The study of peptide-mediated modulation of protein-protein interactions (PPIs) is also a rapidly growing field. Many diseases are driven by aberrant PPIs, and short peptides can be designed to disrupt these interactions. Investigating whether this compound or its derivatives can modulate a disease-relevant PPI is a promising therapeutic avenue.

Finally, the influence of post-translational modifications on the activity of short peptides is an area that warrants further exploration. The potential for phosphorylation of the tyrosine residue, for example, could dramatically alter the binding properties and signaling functions of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.